molecular formula C42H42Cl8N8Zn B12713381 4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-) CAS No. 84282-31-5

4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)

Cat. No.: B12713381
CAS No.: 84282-31-5
M. Wt: 1007.8 g/mol
InChI Key: WMAHHJFSFLTOAB-UHFFFAOYSA-J
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Description

4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-) is a complex organic compound that features a diazenyl group, a pyridinium ion, and a tetrachlorozinc anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline typically involves the diazotization of 2,5-dichloroaniline followed by coupling with N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the diazenyl and pyridinium sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The pyridinium ion can interact with negatively charged sites, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-dichlorophenyl)diazenyl]-N,N-dimethylaniline
  • 4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ylethyl)aniline

Uniqueness

4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline is unique due to its combination of a diazenyl group, a pyridinium ion, and a tetrachlorozinc anion. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

84282-31-5

Molecular Formula

C42H42Cl8N8Zn

Molecular Weight

1007.8 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)

InChI

InChI=1S/2C21H21Cl2N4.4ClH.Zn/c2*1-2-27(15-14-26-12-4-3-5-13-26)19-9-7-18(8-10-19)24-25-21-16-17(22)6-11-20(21)23;;;;;/h2*3-13,16H,2,14-15H2,1H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

WMAHHJFSFLTOAB-UHFFFAOYSA-J

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=CC(=C3)Cl)Cl.CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=CC(=C3)Cl)Cl.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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